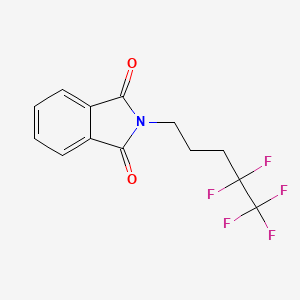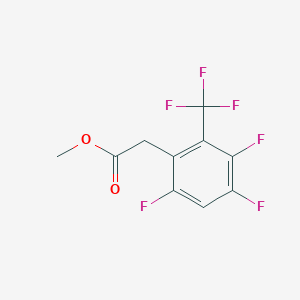
N-(4,4,5,5,5-Pentafluoropentyl)phthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,4,5,5,5-Pentafluoropentyl)phthalimide, also known as PFPI, is an organic compound with a unique structure and properties. PFPI is a versatile and useful reagent in organic synthesis, as well as a tool for studying the mechanism of action of various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of N-(4,4,5,5,5-Pentafluoropentyl)phthalimide is not fully understood, but it is thought to act as an inhibitor of enzymes and other proteins. It is believed to interact with the active site of enzymes, preventing them from binding to their substrates and thus inhibiting their activity. Additionally, N-(4,4,5,5,5-Pentafluoropentyl)phthalimide is believed to interact with receptors, blocking their binding sites and thus inhibiting their activity.
Biochemical and Physiological Effects
N-(4,4,5,5,5-Pentafluoropentyl)phthalimide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes involved in drug metabolism, as well as the binding of drugs to their receptors. Additionally, it has been shown to inhibit the activity of several proteins involved in signal transduction pathways, as well as the activity of several transcription factors. Finally, it has been shown to modulate the expression of several genes involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(4,4,5,5,5-Pentafluoropentyl)phthalimide for lab experiments is its versatility. It can be used to study a wide range of biochemical and physiological processes, and can be used in a variety of experimental setups. Additionally, it is a relatively inexpensive reagent, making it an attractive option for researchers on a budget. However, it is important to note that N-(4,4,5,5,5-Pentafluoropentyl)phthalimide can be toxic in high concentrations, so caution should be taken when using it in experiments.
Orientations Futures
There are several potential future directions for the use of N-(4,4,5,5,5-Pentafluoropentyl)phthalimide. For example, it could be used to study the mechanism of action of drugs in more detail, as well as to identify new drug targets. Additionally, it could be used to study the effects of environmental toxins on biochemical and physiological processes. Finally, it could be used to develop more efficient and effective treatments for various diseases.
Méthodes De Synthèse
N-(4,4,5,5,5-Pentafluoropentyl)phthalimide can be synthesized from a variety of sources, including the reaction of 4,4,5,5,5-pentafluoropentanoyl chloride with 1,3-diaminopropane in the presence of a base. The reaction is typically conducted in a solvent such as toluene or acetonitrile, and yields a crude product that can be purified by column chromatography or recrystallization. The reaction is fast and efficient, and can be scaled up for commercial production.
Applications De Recherche Scientifique
N-(4,4,5,5,5-Pentafluoropentyl)phthalimide is a useful tool for studying the mechanism of action of various biochemical and physiological processes. It has been used in studies of enzyme inhibition, drug metabolism, and receptor binding. Additionally, N-(4,4,5,5,5-Pentafluoropentyl)phthalimide has been used to study the structure and function of proteins, and to identify new drug targets.
Propriétés
IUPAC Name |
2-(4,4,5,5,5-pentafluoropentyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F5NO2/c14-12(15,13(16,17)18)6-3-7-19-10(20)8-4-1-2-5-9(8)11(19)21/h1-2,4-5H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNCUKPPRFLXSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4,5,5,5-Pentafluoropentyl)phthalimide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Amino-alpha-[3-chloro-4-(trifluormethoxy)benzyl]benzeneacetonitrile](/img/structure/B6312366.png)




